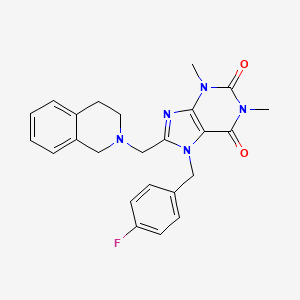
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves complex pathways, including the Ni-catalyzed coupling reactions and nucleophilic aromatic displacement. For example, the synthesis of difluorobenz isoquinoline diones and chlorofluorobenz isoquinoline diones has been achieved through such intricate pathways, demonstrating the complexity and precision required in synthesizing these compounds (Krapcho & Ellis, 1998).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been a subject of extensive study. The structural analysis reveals the influence of different substituents on the molecular configuration and properties. This analysis is crucial for understanding how modifications in the molecular structure can impact the binding affinities and activities of the compound, especially in biological contexts (Zagórska et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving isoquinoline derivatives highlight the reactivity and potential for further modification of these compounds. For instance, reactions leading to the formation of bis(aminoalkyl) amino substitution products showcase the chemical versatility and potential for derivatization of these molecules. Such reactions are pivotal in the development of compounds with desired chemical properties (Krapcho et al., 1998).
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
- High-Performance Thin-Layer Chromatography (HPTLC) for Drug Determination : A study by Rode and Tajne (2021) developed a specific and sensitive HPTLC method for determining linagliptin, a drug with a complex chemical structure similar to the query compound, in tablet dosage form. This method addresses challenges in analyzing drugs with complicated mobile phases and supports the suitability of proposed analytical methods for stability testing (Rode & Tajne, 2021).
Pharmacological Research
- Medicinal Chemistry of Heterocyclic Compounds : Studies on isoquinoline derivatives and 8-hydroxyquinolines have highlighted their significant biological activities and potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Gupta et al. (2021) and Danao et al. (2021) reviewed the synthetic modifications of these compounds to develop potent drug molecules, underscoring the chemical versatility and therapeutic relevance of structures related to the query compound (Gupta, Luxami, & Paul, 2021; Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Molecular Sensing and Analysis
- Fluorescent Probes for Metal Ion Detection : Mohamad et al. (2021) discussed the development of fluorescent chemosensors based on 8-aminoquinoline and its derivatives for zinc ion detection in environmental and biological applications. This highlights the application of structurally complex compounds in creating sensitive and selective probes for important analytical tasks (Mohamad et al., 2021).
Eigenschaften
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHSGWNKFCGCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

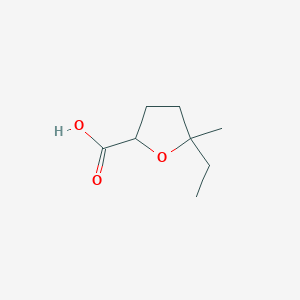

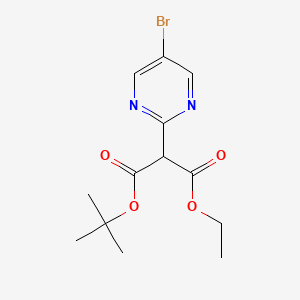
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
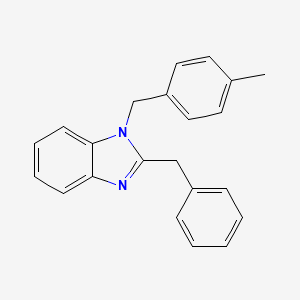
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)
![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
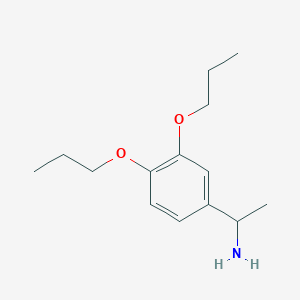
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)